5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic organic compound that belongs to the benzofuran family. . This compound features a benzofuran ring fused with an amine group, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-ethylphenol with 2-methyl-3-aminopropanol in the presence of a strong acid catalyst can yield the desired benzofuran derivative . Another approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran ketones, while reduction can produce benzofuran alcohols .
Scientific Research Applications
5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylate: This compound shares a similar benzofuran core but differs in its functional groups.
5-Methyl-2-benzofuran-1,3-dione: Another benzofuran derivative with distinct functional groups and biological activities.
Uniqueness
5-Ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-ethyl-2-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C11H15NO/c1-3-8-4-5-10-9(6-8)11(12)7(2)13-10/h4-7,11H,3,12H2,1-2H3 |
InChI Key |
DFWBZXXYSWKKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(C2N)C |
Origin of Product |
United States |
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